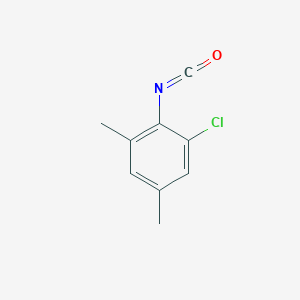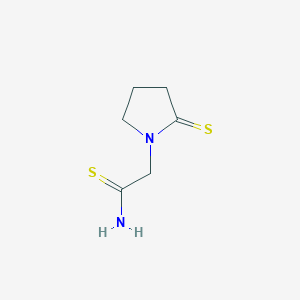
2-Thioxo-1-pyrrolidinethioacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Thioxo-1-pyrrolidinethioacetamide, also known as TPTA, is a sulfur-containing compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. TPTA is a thioamide derivative of pyrrolidine and is synthesized through a simple and efficient method.
Mécanisme D'action
The mechanism of action of 2-Thioxo-1-pyrrolidinethioacetamide is not fully understood. However, it is believed that 2-Thioxo-1-pyrrolidinethioacetamide exerts its biological effects through the modulation of various signaling pathways and enzymes. 2-Thioxo-1-pyrrolidinethioacetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. 2-Thioxo-1-pyrrolidinethioacetamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Effets Biochimiques Et Physiologiques
2-Thioxo-1-pyrrolidinethioacetamide has been shown to exhibit various biochemical and physiological effects. In animal studies, 2-Thioxo-1-pyrrolidinethioacetamide has been shown to reduce inflammation and oxidative stress. 2-Thioxo-1-pyrrolidinethioacetamide has also been shown to inhibit tumor growth in various cancer models. However, further studies are needed to fully understand the biochemical and physiological effects of 2-Thioxo-1-pyrrolidinethioacetamide.
Avantages Et Limitations Des Expériences En Laboratoire
2-Thioxo-1-pyrrolidinethioacetamide has several advantages for lab experiments. It is cost-effective, easy to synthesize, and has a high purity. 2-Thioxo-1-pyrrolidinethioacetamide can also be easily modified to improve its biological activity or to enable drug delivery. However, 2-Thioxo-1-pyrrolidinethioacetamide has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous environments. 2-Thioxo-1-pyrrolidinethioacetamide also has a short half-life, which can limit its effectiveness in vivo.
Orientations Futures
There are several future directions for the study of 2-Thioxo-1-pyrrolidinethioacetamide. One area of interest is the development of 2-Thioxo-1-pyrrolidinethioacetamide-based drug delivery systems. 2-Thioxo-1-pyrrolidinethioacetamide could be used as a carrier for targeted drug delivery to specific tissues or cells. Another area of interest is the investigation of 2-Thioxo-1-pyrrolidinethioacetamide as a potential treatment for neurodegenerative diseases, such as Alzheimer's disease. 2-Thioxo-1-pyrrolidinethioacetamide has been shown to exhibit neuroprotective effects in animal studies, and further research could lead to the development of novel therapies for these diseases. Additionally, the development of 2-Thioxo-1-pyrrolidinethioacetamide analogs with improved solubility and bioavailability could lead to the discovery of new therapeutic agents.
Conclusion
In conclusion, 2-Thioxo-1-pyrrolidinethioacetamide is a sulfur-containing compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. 2-Thioxo-1-pyrrolidinethioacetamide is synthesized through a simple and efficient method and exhibits various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. 2-Thioxo-1-pyrrolidinethioacetamide has several advantages for lab experiments, but also has some limitations. Further research is needed to fully understand the biochemical and physiological effects of 2-Thioxo-1-pyrrolidinethioacetamide and to explore its potential therapeutic applications.
Méthodes De Synthèse
2-Thioxo-1-pyrrolidinethioacetamide is synthesized through a simple and efficient method that involves the reaction of pyrrolidine with thioacetic acid in the presence of a catalyst. The reaction takes place at room temperature and yields 2-Thioxo-1-pyrrolidinethioacetamide as a white crystalline solid. The synthesis method is cost-effective and can be easily scaled up for large-scale production.
Applications De Recherche Scientifique
2-Thioxo-1-pyrrolidinethioacetamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. 2-Thioxo-1-pyrrolidinethioacetamide has also been investigated for its potential use as a drug delivery system and as a catalyst in organic synthesis.
Propriétés
Numéro CAS |
117947-07-6 |
|---|---|
Nom du produit |
2-Thioxo-1-pyrrolidinethioacetamide |
Formule moléculaire |
C6H10N2S2 |
Poids moléculaire |
174.3 g/mol |
Nom IUPAC |
2-(2-sulfanylidenepyrrolidin-1-yl)ethanethioamide |
InChI |
InChI=1S/C6H10N2S2/c7-5(9)4-8-3-1-2-6(8)10/h1-4H2,(H2,7,9) |
Clé InChI |
FVNHMHXOHPFMNY-UHFFFAOYSA-N |
SMILES isomérique |
C1CC(=S)N(C1)CC(=N)S |
SMILES |
C1CC(=S)N(C1)CC(=S)N |
SMILES canonique |
C1CC(=S)N(C1)CC(=S)N |
Autres numéros CAS |
117947-07-6 |
Synonymes |
2-thio-1-pyrrolidine-thio-acetamide 2-thioxo-1-pyrrolidinethioacetamide thiothio |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




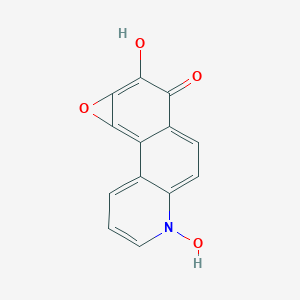
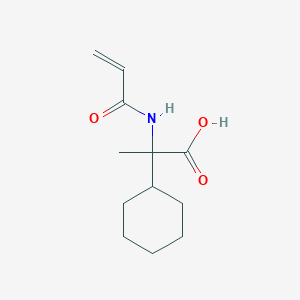
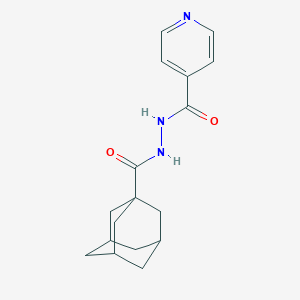
![Ethyl 2-chloro-2-[(4-chloro-2-nitrophenyl)hydrazinylidene]acetate](/img/structure/B53809.png)
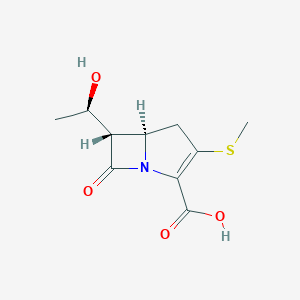
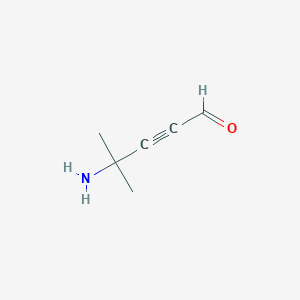
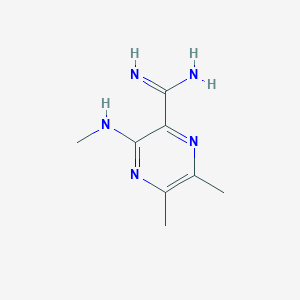
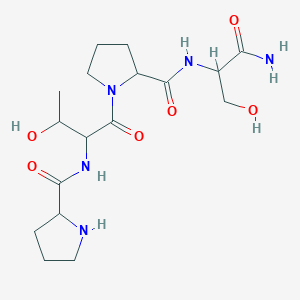
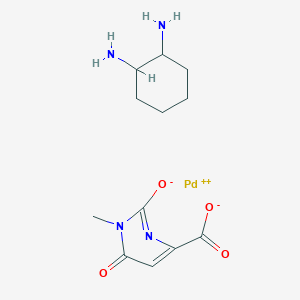
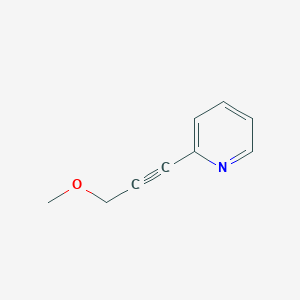
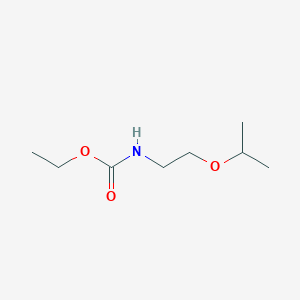
![2-methoxy-5-[(E)-2-(7-methoxy-1,3-benzodioxol-5-yl)ethenyl]phenol](/img/structure/B53823.png)
